molecular formula C16H25N3O B6459890 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine CAS No. 2549007-53-4

3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine

Cat. No.: B6459890
CAS No.: 2549007-53-4
M. Wt: 275.39 g/mol
InChI Key: GWDBJDBVPJFTKR-UHFFFAOYSA-N
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Description

3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine is a complex organic compound that features a pyridazine ring substituted with a cyclopropyl group and a 2,2,6,6-tetramethylpiperidin-4-yl-oxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core One common method involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents

The 2,2,6,6-tetramethylpiperidin-4-yl-oxy group is introduced via nucleophilic substitution reactions. This step may involve the use of 2,2,6,6-tetramethylpiperidine and appropriate leaving groups under basic conditions. The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the molecule to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups into the pyridazine ring.

Scientific Research Applications

3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

    2,2,6,6-Tetramethylpiperidin-1-oxyl (TEMPO): A stable free radical used as an oxidation catalyst.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: Another derivative with applications in polymer chemistry and as a stabilizer.

Uniqueness

3-cyclopropyl-6-[(2,2,6,6-tetramethylpiperidin-4-yl)oxy]pyridazine is unique due to the combination of its cyclopropyl and 2,2,6,6-tetramethylpiperidin-4-yl-oxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-cyclopropyl-6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-15(2)9-12(10-16(3,4)19-15)20-14-8-7-13(17-18-14)11-5-6-11/h7-8,11-12,19H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDBJDBVPJFTKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC2=NN=C(C=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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